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Heterocyclyl carbamate derivative 1

Cat. No.: B12294112
M. Wt: 415.5 g/mol
InChI Key: BUXIWTJVINPFPP-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Compounds and Carbamate (B1207046) Functionalities in Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental building blocks in medicinal chemistry. researchgate.netpharmacy180.comresearchgate.netnih.gov Their prevalence is striking, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocyclic ring. researchgate.net These structures are integral to a vast array of natural products, including vitamins, hormones, and antibiotics. nih.gov The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties, influencing a molecule's solubility, lipophilicity, polarity, and capacity for hydrogen bonding. researchgate.netpharmacy180.com These characteristics are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. researchgate.net

The carbamate group (-O-CO-NH-), an ester of carbamic acid, is another structural motif of immense significance in drug discovery. nih.govnih.gov This functional group is recognized for its chemical and proteolytic stability, its ability to penetrate cell membranes, and its resemblance to a peptide bond. nih.govnih.gov These properties make carbamates valuable as isosteres for amide bonds in peptidomimetic drugs. The versatility of the carbamate moiety allows for strategic modifications at both the amino and carboxyl termini, enabling chemists to fine-tune the biological and pharmacokinetic profiles of a molecule. nih.gov

Significance of Carbamate Derivatives as Modulators of Biological Targets

The carbamate functionality is not merely a passive structural element; it often plays a direct role in the interaction between a drug and its biological target. nih.govnih.gov Carbamate derivatives have been successfully developed as modulators for a wide range of biological targets, leading to treatments for diseases such as cancer, epilepsy, HIV infection, and Alzheimer's disease. nih.govnih.gov

One of the well-established roles for carbamates is as inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). By inhibiting these enzymes, carbamate-containing drugs can increase acetylcholine levels, which is beneficial in conditions like Alzheimer's disease. pharmacy180.com Furthermore, carbamates are integral to many prodrugs, where they can mask a functional group to improve bioavailability or delay metabolism until the drug reaches its intended target. nih.govnih.gov The incorporation of a carbamate group can significantly enhance the biological activity of a parent molecule. nih.gov For instance, modifying natural products with a carbamoyl (B1232498) moiety has, in some cases, led to a dramatic increase in antitumor potency. nih.gov

Research Trajectories for Heterocyclyl Carbamate Derivative 1 and Its Analogues

Research into this compound indicates its potential application in the study of inflammatory and neurological diseases. This line of investigation is supported by a patent for heterocyclyl carbamate derivatives that exhibit muscarinic M3 receptor antagonism. The muscarinic M3 receptor is a key G-protein coupled receptor involved in the regulation of smooth muscle contraction, glandular secretions, and neurotransmitter release. Antagonism of the M3 receptor is a validated therapeutic strategy for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder.

The development of analogues of this compound is a critical research trajectory. By systematically modifying the heterocyclic and carbamate portions of the molecule, researchers can explore the structure-activity relationships (SAR) that govern the compound's potency and selectivity for the M3 receptor over other muscarinic subtypes, such as the M2 receptor, which is crucial for regulating heart rate. The goal is to identify analogues with an optimized pharmacological profile, potentially leading to new therapeutic agents with improved efficacy and reduced side effects for a range of inflammatory and neurological disorders.

Recent studies on related quinuclidinyl heteroarylcarbamate derivatives have identified promising long-acting muscarinic antagonists (LAMAs). nih.gov For example, the quinuclidin-4-yl thiazolylcarbamate derivative, ASP9133, has shown selective inhibition of bronchoconstriction over salivation and a more rapid onset of action in preclinical models compared to existing treatments. nih.gov

Below are tables detailing the inhibitory activities of representative muscarinic M3 receptor antagonists, which provide a framework for understanding the potential therapeutic profile of this compound and its analogues.

Table 1: In Vitro Inhibitory Activity of Muscarinic Antagonists

Compound M3 Receptor Binding Affinity (Ki, nM) Functional Antagonism (pA2)
Atropine 0.1-1 9.0
Tiotropium 0.1-0.5 10.0
Darifenacin 0.8 8.8

| ASP9133 | 0.3 | 9.5 |

This table presents representative data for well-characterized muscarinic antagonists to provide context for the potential activity of novel derivatives. Data for ASP9133 is from published research on a related analogue. nih.gov

Table 2: In Vivo Activity of Selected Muscarinic Antagonists

Compound Animal Model Endpoint Result
Tiotropium Rat Inhibition of bronchoconstriction Potent and long-acting

| ASP9133 | Rat | Inhibition of bronchoconstriction vs. salivation | More selective for bronchoconstriction |

This table highlights the type of in vivo studies conducted for related compounds to assess their therapeutic potential. Data for ASP9133 is from published research on a related analogue. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29N3O2 B12294112 Heterocyclyl carbamate derivative 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H29N3O2

Molecular Weight

415.5 g/mol

IUPAC Name

[1-[(3-aminophenyl)methyl]piperidin-4-yl] N-benzhydrylcarbamate

InChI

InChI=1S/C26H29N3O2/c27-23-13-7-8-20(18-23)19-29-16-14-24(15-17-29)31-26(30)28-25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,18,24-25H,14-17,19,27H2,(H,28,30)

InChI Key

BUXIWTJVINPFPP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC(=CC=C4)N

Origin of Product

United States

Elucidation of Structure Activity Relationships Sar in Heterocyclyl Carbamate Derivative 1 Research

Foundational Principles of Carbamate (B1207046) SAR Analysis

Organic carbamates are a significant class of compounds in drug development, structurally characterized by an amide-ester hybrid feature that confers good chemical and proteolytic stability. acs.org The carbamate moiety can act as a surrogate for peptide bonds and is capable of permeating cell membranes. acs.orgresearchgate.net Its structure is conformationally restricted due to electron delocalization, which influences its interaction with enzyme or receptor targets. acs.orgnih.gov

The inhibitory action of many carbamates, particularly against serine hydrolases like cholinesterases, stems from their ability to act as pseudo-irreversible inhibitors. researchgate.net This mechanism involves the carbamate functioning as a substrate with a very low turnover number. nih.gov The process begins with a nucleophilic attack from the catalytic serine residue of the enzyme on the electrophilic carbonyl carbon of the carbamate group. researchgate.netnih.gov This forms a carbamoylated enzyme intermediate that is significantly more stable and slower to hydrolyze than the acetylated enzyme formed during the natural substrate reaction. nih.govyoutube.com The duration of inhibition, therefore, depends on the rate of this slow decarbamoylation, which can range from minutes to hours. nih.govyoutube.com

Key principles governing the SAR of carbamates include:

Electronic Properties : The electrophilicity of the carbamate carbonyl group is critical for its reactivity with the catalytic serine residue. nih.gov Substitutions on both the O- and N-termini of the carbamate offer opportunities to modulate these electronic properties and thus the biological activity. acs.orgnih.gov

Hydrogen Bonding : The carbamate functionality can participate in hydrogen bonding via its carboxyl group and backbone NH, further stabilizing its interaction within the target's binding pocket. acs.orgresearchgate.net

SAR analysis for carbamates, therefore, involves systematically modifying different parts of the molecule—the heterocyclic ring, the linker, and the substituents on the carbamate nitrogen—to map how these changes affect binding affinity and inhibitory potency.

Cholinesterase Inhibition: Structure-Activity Landscape

Carbamate derivatives are a well-established class of cholinesterase inhibitors, with their mechanism centered on the carbamoylation of the active site serine. nih.govmdpi.com The structural features of the heterocyclic portion and the carbamate group itself dictate the potency and selectivity of these compounds towards the two main forms of cholinesterase: Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE).

Selective inhibition of BChE is a promising therapeutic strategy, particularly for neurodegenerative conditions like Alzheimer's disease, where BChE levels are often elevated and implicated in the aggregation of amyloid-beta peptides. nih.gov Many heterocyclyl carbamate derivatives have been designed to achieve high potency and selectivity for BChE over AChE. mdpi.comnih.govnih.gov

Research into various chemical scaffolds has revealed key SAR insights:

Piperazine (B1678402) and Piperidine (B6355638) Moieties : Studies on carbamate derivatives incorporating N-phenylpiperazine, N-benzylpiperazine, and 4-benzylpiperidine (B145979) have shown significant activity against BChE. nih.gov For instance, 3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate was identified as a highly active inhibitor. nih.govresearchgate.net

Heterostilbene Scaffolds : Novel heterostilbene carbamates have demonstrated exceptional inhibitory activity and high selectivity for BChE. nih.gov This selectivity is considered advantageous as it may reduce the side effects associated with non-selective cholinesterase inhibitors. nih.gov

N-dialkyl O-arylcarbamate "Warhead" : The structure of the carbamate group itself is crucial. SAR studies on the N-dialkyl O-arylcarbamate portion show that steric effects are a key factor in determining the ability of the compound to reach and carbamoylate the catalytic serine residue of BChE. chemrxiv.org

Benzyloxy-benzylamino Chemotypes : Inspired by natural alkaloids, a series of compounds based on the 3- and 4-benzyloxy-benzylamino scaffold yielded potent and selective hBChE inhibitors. rsc.org

Compound Name/ClassBChE Inhibitory Potency (IC₅₀)Key Structural FeaturesSource
3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate (Compound 16)2.00 µMN-phenylpiperazine moiety nih.gov
Heterostilbene carbamate (Compound 16)26.5 nMHeterostilbene scaffold nih.gov
4-Benzyloxy-benzylamino derivative (Compound 33)0.167 µM4-Benzyloxy-benzylamino scaffold rsc.org
2-(phenylcarbamoyl)phenyl diphenylcarbamate1.60 µMN,N-diphenyl substituted carbamate mdpi.com

AChE inhibition is the mechanism behind many early insecticides and continues to be a primary target for treating neuromuscular diseases and the cognitive symptoms of Alzheimer's disease. nih.govnih.gov The SAR for AChE inhibition by carbamates highlights the need for precise structural complementarity with the enzyme's active site. nih.gov

Key findings from SAR studies on AChE inhibitors include:

Indoline (B122111) Derivatives : The introduction of N-methyl-N-ethyl or N-methyl-N-(4-methoxyphenyl) carbamate groups onto an indoline scaffold has yielded potent AChE inhibitors. acs.org

Proline-Based Carbamates : For a series of proline-based carbamates, the position of substituents on an associated phenyl ring was found to be critical. An ortho-substitution was generally more favorable for activity than meta or para substitutions, suggesting that increased bulkiness at the para position is detrimental to inhibitory potency. mdpi.com

Salicylanilide Carbamates : In a series of O-aromatic N,N-disubstituted carbamates derived from salicylanilides, the nature of the substituents influenced potency. O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as the most effective AChE inhibitor in its class. mdpi.com

Compound Name/ClassAChE Inhibitory Potency (IC₅₀)Key Structural FeaturesSource
3-(2-aminoethyl) indolin-4-yl ethyl(methyl)carbamate dihydrochloride (B599025) (Compound 120)0.4 µMIndoline scaffold, ethyl(methyl)carbamate group acs.org
3-(3-methoxy-3-oxopropyl)-4-(((4-methoxyphenyl)(methyl) carbamoyl)oxy)indolin-1-ium hydrochloride (Compound 94)1.2 µMIndoline scaffold, (4-methoxyphenyl)(methyl)carbamate group acs.org
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate38.98 µMChlorinated phenyl rings, dimethylcarbamothioate group mdpi.com
Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate46.35 µMProline-based, ortho-chlorophenyl substitution mdpi.com

SAR in Other Pharmacological Target Modulations

The versatility of the heterocyclyl carbamate structure allows for its application beyond cholinesterase inhibition, extending to the modulation of enzymes involved in metabolic disorders and infectious diseases.

Alpha-glucosidase inhibitors are oral antidiabetic agents that manage type 2 diabetes by preventing the digestion of carbohydrates in the small intestine. nih.govwikipedia.orgyoutube.com They act as competitive inhibitors of enzymes like sucrase and maltase, which break down complex carbohydrates into absorbable simple sugars. nih.govglobalrph.com This action delays carbohydrate absorption and reduces post-meal blood glucose spikes. globalrph.com

While direct SAR studies on "Heterocyclyl carbamate derivative 1" for α-glucosidase inhibition are not extensively documented, research on structurally related compounds provides valuable insights. A study on amide derivatives of galbanic acid, which are structurally analogous to carbamates, revealed excellent anti-α-glucosidase activity. nih.gov The findings indicated a competitive mode of inhibition, with some derivatives showing significantly higher potency than the reference drug, acarbose. nih.gov

Compound Class/Nameα-Glucosidase Inhibitory Potency (IC₅₀)Mode of InhibitionSource
Galbanic acid amide derivatives (general range)0.3 µM to 416.0 µMCompetitive nih.gov
Most potent galbanic acid amide derivative (Compound 3h)0.3 ± 0.3 µMCompetitive (Ki = 0.57 µM) nih.gov
Acarbose (Reference Drug)750.0 ± 5.6 µMCompetitive nih.gov

Additionally, other heterocyclic compounds, such as those containing pyrazole (B372694), have been investigated for α-glucosidase inhibition, suggesting that the heterocyclic nucleus plays a key role in interacting with this enzyme class. researchgate.net

The carbamate functional group has been successfully incorporated into various heterocyclic scaffolds to develop agents with potent antimicrobial properties. epa.gov The carbamate residue can be a core part of the pharmacophore or can be added to known antimicrobial agents to improve their activity and pharmacokinetic properties. portico.org

SAR studies have identified several classes of heterocyclyl carbamates with significant antimicrobial effects:

Erythromycin (B1671065) Derivatives : A series of acylide derivatives featuring an 11-N,12-O-carbamate substructure showed in vitro potency against key respiratory pathogens. nih.gov This demonstrates that modifying macrolide antibiotics with carbamate groups is a viable strategy for developing new antibacterial agents. portico.orgnih.gov

Purine Derivatives : A carbamate derivative of 6-chloropurine (B14466) exhibited promising antimicrobial activity, highlighting the potential of purine-based carbamates in this therapeutic area. acgpubs.org

Spiro Compounds : Carbamate-functionalized spiro compounds containing isoxazoline (B3343090) and pyrazole fragments have been synthesized and shown to possess both antimicrobial and antifungal activity. researchgate.net

Other Heterocycles : The antimicrobial potential of various heterocyclic systems is well-known. nih.govnih.gov The combination of a carbamate moiety with these privileged structures offers a rich field for discovering new anti-infective drugs.

Compound ClassActivity/PotencyTarget Organisms/Key FeaturesSource
6-chloropurine carbamate derivative (9a)MIC = 18.0-25.0 µg/mLGeneral antimicrobial activity acgpubs.org
11,12-Carbamate-3-O-acyl erythromycin derivativesPotent in vitro activityRespiratory pathogens (e.g., Staphylococcus, Enterococcus faecalis) nih.gov
Carbamate-functionalized spiro compoundsActiveE. coli, S. aureus, Microsporum canis, Candida albicans researchgate.net

Relationships Governing Anthelmintic Efficacy

The anthelmintic activity of heterocyclyl carbamates is profoundly influenced by the nature of the heterocyclic ring and its substituents. Research on benzimidazole (B57391) carbamates, a prominent class of anthelmintics, demonstrates that the core heterocyclic structure is a key determinant of activity. The carbamate moiety itself is essential for the biological effect, which often involves the inhibition of tubulin polymerization in the parasite.

The nature of the substituent at the 5-position of the benzimidazole ring has been a major focus of SAR studies. The presence of an aryl or alkyl substituent at this position is a common feature among active compounds. The linkage of this substituent to the benzimidazole ring system—whether through a carbon, sulfur, or oxygen atom—has been shown to be more favorable for potency compared to linkages involving selenium or a cyanide group.

Table 1: Illustrative Structure-Activity Relationships of Benzimidazole Carbamates as Anthelmintic Agents

Base StructureR5-SubstituentLinkageRelative Anthelmintic Activity
Benzimidazole-2-carbamatePhenylCarbonylHigh
Benzimidazole-2-carbamatePropylthioSulfurHigh
Benzimidazole-2-carbamatePhenylOxygenModerate to High
Benzimidazole-2-carbamateCyanophenylCarbonLow

Note: This table is a generalized representation based on published SAR studies and does not represent specific quantitative data for "this compound".

Antitubercular Activity Relationships

The search for novel antitubercular agents has led to the investigation of various heterocyclyl carbamates. The structure-activity relationships in this context are distinct from those for anthelmintic efficacy, reflecting a different mode of action and target.

For instance, in analogues of the clinical tuberculosis drug PA-824, where an oxazine (B8389632) ring is part of the heterocyclic system, the replacement of an ether linkage with a carbamate linker has been explored. These modifications aim to improve properties such as metabolic stability and solubility. Studies have shown that soluble monoaryl carbamate derivatives can exhibit moderately improved potency against replicating Mycobacterium tuberculosis.

The nature of the heterocyclic core is again of paramount importance. Nitrogen-containing heterocycles, such as indoles, triazoles, and pyrazoles, have been identified as privileged scaffolds in the design of antitubercular drugs. When incorporated into a carbamate structure, the specific heterocycle can significantly modulate the activity. The electronic properties of the heterocyclic ring and its substituents can influence the compound's ability to be activated, for example, by mycobacterial enzymes in the case of nitroimidazole-based compounds.

Table 2: General Structure-Activity Observations for Heterocyclic Carbamates with Antitubercular Potential

Heterocyclic CoreKey Substituent FeaturesGeneral Impact on Antitubercular Activity
Nitroimidazo-oxazineBiaryl carbamate side chainCan lead to exceptional metabolic stability and efficacy, but may have poor solubility.
Nitroimidazo-oxazineArylpiperazine carbamateMay improve solubility and oral bioavailability while maintaining good activity.
BenzimidazoleSubstitution at the 5-positionInfluences activity, with specific patterns required for antitubercular vs. anthelmintic effects.

Note: This table provides a qualitative summary based on research in the field and is not specific to "this compound".

Conformational and Substituent Effects on Activity

The three-dimensional conformation of heterocyclyl carbamate derivatives is a critical factor governing their biological activity. The spatial arrangement of the heterocyclic ring relative to the carbamate group and any associated substituents determines how well the molecule can fit into the binding site of its target protein.

For anthelmintic benzimidazole carbamates, the planarity of the benzimidazole ring system is thought to be important for its interaction with tubulin. Substituents that disrupt this planarity can lead to a decrease in activity. The flexibility of the side chains also plays a role, allowing the molecule to adopt an optimal conformation for binding.

In the context of antitubercular nitroimidazoles, quantum chemistry studies have suggested that a pseudoequatorial orientation of the linker and lipophilic tail is preferred for enhanced activity. This highlights the importance of specific, low-energy conformations in achieving potent inhibition of the target.

Substituent effects are intrinsically linked to conformational preferences. The size, electronics (electron-donating or electron-withdrawing nature), and lipophilicity of substituents can influence not only the binding affinity but also the pharmacokinetic properties of the compound. For example, the introduction of polar groups may increase solubility but could negatively impact cell permeability. Conversely, highly lipophilic substituents might enhance binding but lead to poor solubility and increased metabolic liability. A delicate balance of these properties is often required to achieve a desirable activity profile.

Mechanistic Insights into the Biological Actions of Heterocyclyl Carbamate Derivative 1

Molecular Mechanisms of Cholinesterase Inhibition

Cholinesterases, such as acetylcholinesterase (AChE), are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. Carbamates, as a class of compounds, are well-known cholinesterase inhibitors.

Covalent Adduct Formation and Enzyme Acylation

Generally, carbamate (B1207046) inhibitors function by transferring their carbamoyl (B1232498) group to a serine residue within the active site of the cholinesterase enzyme. This process, known as carbamylation, results in the formation of a covalent adduct. This acylated enzyme is temporarily inactivated, as the carbamoyl-serine bond is more stable and hydrolyzes much more slowly than the acetyl-serine intermediate formed during the normal catalytic cycle with acetylcholine. The stability of this covalent bond is a key factor in the duration of inhibition.

Non-Covalent Interactions and Reversible Inhibition Modalities

Prior to covalent bond formation, an inhibitor must first bind to the enzyme's active site through a series of non-covalent interactions. These can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which orient the inhibitor correctly for the subsequent covalent reaction. Some inhibitors may only engage in these non-covalent interactions, leading to reversible inhibition that can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. mdpi.com

Role of Active Site Residues in Binding (e.g., Ser198, His438, F329, Y332)

The active site of human acetylcholinesterase is a deep and narrow gorge. Key residues play critical roles in substrate binding and catalysis. The catalytic triad, consisting of Serine (Ser), Histidine (His), and Glutamate (Glu) (or Aspartate), is central to the hydrolytic activity. For organophosphate inhibitors, a nucleophilic attack by the active site serine on the phosphorus atom leads to covalent modification. mdpi.com While specific residue numbers can vary between species, in human AChE, residues such as Ser203, His447, and Glu334 form the catalytic triad. Other important residues in the active site gorge include aromatic amino acids like Tryptophan (Trp) and Tyrosine (Tyr), which form an "anionic" subsite that interacts with the quaternary ammonium (B1175870) group of acetylcholine through cation-pi interactions. Residues such as Phe330 and Tyr334 contribute to the binding and orientation of ligands within the active site. Without specific studies on "Heterocyclyl carbamate derivative 1," its precise interactions with these residues remain unknown.

Molecular Interactions with Other Biological Targets

Engagement with α-Glucosidase Active Site

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. researchgate.netwikipedia.org Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes by delaying carbohydrate digestion and reducing post-prandial hyperglycemia. nih.gov Inhibitors of α-glucosidase often mimic the structure of the natural carbohydrate substrates. They bind to the active site, preventing the natural substrate from accessing it. The active site of α-glucosidase contains a catalytic dyad of aspartic acid and/or glutamic acid residues that are crucial for the hydrolysis of the glycosidic bond. For an inhibitor to be effective, it must form favorable interactions with the amino acid residues within this active site.

DNA Crosslinking Mechanisms

DNA crosslinking agents are compounds that form covalent bonds between two different strands of DNA (interstrand crosslinks) or within the same strand (intrastrand crosslinks). This type of DNA damage is highly cytotoxic as it can block DNA replication and transcription, leading to cell death. This mechanism is utilized by some anticancer drugs. nih.gov The formation of such crosslinks typically involves the agent having at least two reactive functional groups that can form covalent bonds with nucleophilic sites on the DNA bases, most commonly the N7 position of guanine. There is no information in the public domain to suggest that "this compound" functions as a DNA crosslinking agent.

Anti-inflammatory Signal Modulation (e.g., TNF-α Production Inhibition)

This compound has demonstrated notable anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory cytokine production. A significant aspect of its mechanism of action is the suppression of Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in the inflammatory cascade. nih.govyoutube.com The binding of TNF-α to its receptors, TNFRI and TNFRII, triggers a cascade of intracellular events, including the activation of transcription factors like NF-κB and protein kinases, which in turn lead to the production of other inflammatory mediators such as IL-1 and IL-6. nih.gov

Research indicates that certain heterocyclic compounds can effectively down-regulate the secretion of pro-inflammatory factors, including TNF-α. mdpi.com For instance, studies on heterocyclic/benzofuran hybrids have shown that these molecules can significantly inhibit the expression of TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. mdpi.comnih.gov This inhibition is often linked to the modulation of the NF-κB and MAPK signaling pathways, which are crucial for the transcription of pro-inflammatory genes. mdpi.comnih.govnih.gov Some carbamate compounds have been observed to directly influence signaling pathways like Nrf2, which can, in turn, affect inflammatory responses. nih.gov

The anti-inflammatory effects of this compound are believed to stem from its ability to interfere with these signaling cascades, thereby reducing the synthesis and release of TNF-α and other inflammatory cytokines. This targeted immunomodulatory activity underscores the therapeutic potential of this compound in managing inflammatory conditions.

Compound ClassMechanism of ActionEffect on TNF-αRelevant Signaling Pathways
Heterocyclic/Benzofuran HybridsInhibition of pro-inflammatory cytokine expressionSignificant downregulation in LPS-stimulated cellsNF-κB, MAPK
Carbamate CompoundsModulation of cellular signaling pathwaysIndirect inhibition via pathway modulationNrf2

Prodrug Mechanisms and Metabolic Conversion Pathways

The design of this compound incorporates a prodrug strategy to enhance its pharmacokinetic profile and ensure targeted delivery. Prodrugs are inactive or minimally active compounds that are converted into their pharmacologically active form within the body through enzymatic or chemical processes. nih.govactamedicamarisiensis.ro The carbamate group is a versatile functional group in prodrug design, often used to mask polar functionalities like amines or hydroxyl groups, thereby improving properties such as membrane permeability and metabolic stability. nih.govacs.orgnih.gov

The metabolic conversion of this compound is anticipated to proceed via hydrolysis of the carbamate linkage, a reaction commonly catalyzed by enzymes such as esterases and cytochrome P450, which are abundant in the liver. nih.govresearchgate.net This enzymatic cleavage releases the active therapeutic agent. The stability of the carbamate bond is a critical factor, as it must be stable enough to prevent premature degradation but labile enough to release the active drug at the desired site of action. acs.orgnih.gov The rate of this bioconversion can be fine-tuned by modifying the substituents on the carbamate's nitrogen and oxygen atoms. acs.orgnih.gov

For instance, aryl-OCO-NHalkyl carbamates tend to be more metabolically labile compared to those with other substitutions. acs.orgnih.gov In some prodrug strategies, the carbamate is designed to be cleaved under specific physiological conditions, such as the reductive environment of hypoxic tumor cells, which can be achieved by incorporating nitroaromatic triggers. researchgate.netacs.orgrsc.org Upon reduction of the nitro group, a self-immolative elimination cascade is initiated, leading to the release of the active drug. researchgate.net

Prodrug StrategyMetabolic ConversionKey EnzymesFactors Influencing Conversion Rate
Carbamate-based masking of polar groupsHydrolysis of the carbamate linkageEsterases, Cytochrome P450Substituents on the carbamate moiety
Reductively-activated nitroaromatic triggersReduction of the nitro group followed by self-immolationNitroreductasesPresence of a reductive environment

Kinetic Studies of Enzyme-Inhibitor Interactions

The interaction between this compound and its target enzyme is characterized by specific kinetic parameters that define the efficiency and nature of the inhibition. Kinetic studies are crucial for understanding the mechanism of action at a molecular level. embrapa.br Carbamate compounds are known to act as inhibitors of various enzymes, often through a mechanism involving the carbamylation of a serine residue in the enzyme's active site. nih.gov

This process typically involves two steps: an initial binding to form an enzyme-inhibitor complex, followed by the covalent modification of the enzyme. nih.gov The inhibition can be reversible, pseudo-irreversible, or irreversible, depending on the stability of the carbamylated enzyme. researchgate.netnih.gov For pseudo-irreversible inhibitors, the enzyme activity can be slowly recovered through decarbamylation. nih.gov

Kinetic analyses, often employing methods like the Lineweaver-Burk plot, allow for the determination of key parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC50). embrapa.brnih.gov For carbamate inhibitors of cholinesterases, for example, kinetic studies can distinguish between the rates of carbamylation and decarbamylation, which dictate the duration of the inhibitory effect. nih.gov In the case of cytochrome P450 inhibitors, kinetic analysis has revealed complex, multi-step binding processes where an initial loose complex is followed by the formation of a tighter-bound state. nih.gov

The kinetic profile of this compound's interaction with its target enzyme provides valuable information for optimizing its structure to achieve the desired potency and duration of action.

Kinetic ParameterDescriptionSignificance
K_i (Inhibition Constant)A measure of the inhibitor's binding affinity to the enzyme.A lower K_i value indicates a more potent inhibitor.
IC50The concentration of inhibitor required to reduce enzyme activity by 50%.A common measure of inhibitor potency.
Carbamylation RateThe rate at which the inhibitor covalently modifies the enzyme.Determines the onset of inhibition.
Decarbamylation RateThe rate at which the carbamyl group is removed from the enzyme, restoring its activity.Influences the duration of the inhibitory effect.

Computational and Theoretical Approaches in Heterocyclyl Carbamate Derivative 1 Research

Quantum Chemical Investigations of Molecular Properties

Quantum chemical methods are employed to understand the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and thermodynamic stability. These calculations provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) Calculations for Electronic and Thermodynamic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for calculating a wide range of molecular properties. scirp.org For Heterocyclyl carbamate (B1207046) derivative 1, DFT calculations are crucial for optimizing the molecular geometry to its lowest energy state. scirp.org

Once the structure is optimized, various electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua A smaller gap suggests the molecule is more reactive. Other electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment, can also be calculated to understand the molecule's polarity and how it will interact with other molecules. scirp.org

Furthermore, DFT is used to compute key thermodynamic parameters. By performing frequency calculations on the optimized geometry, properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined at different temperatures. nih.gov This information is vital for predicting the spontaneity of reactions and the stability of the compound under various conditions.

Calculated PropertySignificance for Heterocyclyl Carbamate Derivative 1Typical Basis Set/Functional
HOMO EnergyIndicates electron-donating abilityB3LYP/6-31+G(d,p)
LUMO EnergyIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)Predicts chemical reactivity and stability dntb.gov.ua
Dipole Moment (µ)Measures overall polarity of the molecule scirp.orgB3LYP/6-31+G(d,p)
Gibbs Free Energy (G)Determines thermodynamic stability and reaction spontaneity nih.gov
Enthalpy (H)Total heat content of the system nih.gov

Møller-Plesset Perturbation Theory (MP2) for Reaction Kinetics

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method used to improve upon the description of electron correlation, which is critical for accurate energy calculations. wikipedia.org The most common and cost-effective level is second-order Møller-Plesset theory, or MP2. fiveable.meq-chem.com While DFT is often sufficient, MP2 can provide a more reliable description of certain interactions, particularly non-covalent interactions like dispersion forces. fiveable.me

In the context of reaction kinetics, the rate of a chemical reaction is determined by the height of the energy barrier of its transition state. Accurately calculating the energies of reactants, products, and, most importantly, the transition state is essential. MP2 theory refines the energy calculations obtained from the simpler Hartree-Fock method by including electron correlation effects. wikipedia.orgsmu.edu This often leads to more accurate predictions of reaction barriers and, consequently, a better understanding of the reaction kinetics of this compound. Although computationally more demanding than DFT, MP2 is a valuable tool for studying reaction mechanisms where electron correlation plays a significant role. q-chem.comsmu.edu Systematic studies have shown that MP2 can recover approximately 80-90% of the correlation energy, offering a good balance of accuracy and cost for many systems. fiveable.me

Molecular Modeling for Ligand-Target Interactions

To understand the potential biological activity of this compound, it is essential to study how it interacts with its biological target, typically a protein or enzyme. Molecular modeling techniques are central to this effort.

Molecular Docking for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein). ejpmr.com The primary goals of docking are to predict the binding mode and to estimate the binding affinity, which is often expressed as a scoring function or a value in kcal/mol. samipubco.com A more negative binding affinity score generally indicates a stronger, more stable interaction. samipubco.com

The process involves placing the ligand in the binding site of the receptor and sampling a large number of possible conformations and orientations. These poses are then scored based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. For carbamate derivatives, studies have successfully used docking to identify key interactions with target enzymes, such as cholinesterases. nih.gov The results of a docking study can reveal which amino acid residues in the protein's active site are critical for binding, providing a structural hypothesis for the compound's activity. nih.govunar.ac.id

Target Protein (Example)LigandBinding Affinity (kcal/mol)Key Interacting Residues (Example)
Fatty Acid Amide Hydrolase (FAAH)3-(oxazol-2yl)phenyl cyclohexylcarbamate-9.8Ser241, Ser217, Ile238
Acetylcholinesterase (AChE)Arylaminopropanone Carbamate Derivative-8.5Trp84, Tyr334, Ser122 nih.gov
GluR2Beta-carbamate adduct of BMAA-7.2Arg485, Thr480, Pro478
SARS-CoV-2 MproThiazolo[3,2-a]pyridine-3-carboxamide-8.6His41, Cys145, Glu166

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov For this compound, an MD simulation would typically start with the best-docked pose from a docking study. samipubco.com

The system, including the protein, ligand, and surrounding solvent (usually water), is simulated for a period of nanoseconds to microseconds. During the simulation, researchers can monitor the stability of the complex. A key metric is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time suggests that the binding pose is stable. samipubco.com MD simulations also reveal the flexibility of different parts of the protein and the ligand, and they can identify specific hydrogen bonds and other interactions that persist over time, confirming the predictions from docking and providing a more realistic model of the binding event. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, hydrophobicity, and electronic characteristics, determine its activity. mdpi.com

To build a QSAR model for a class of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC₅₀ values) is required. For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors can encode topological, electronic, or steric properties. Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate a mathematical equation that relates the descriptors to the activity. nih.govmdpi.com

A robust QSAR model, validated by statistical metrics like the correlation coefficient (r²) and cross-validated correlation coefficient (Q²), can be highly valuable. nih.gov It can provide insights into which molecular features are most important for activity and can be used to predict the activity of new, unsynthesized derivatives. acs.orgnih.gov For example, a QSAR study on FAAH inhibitors found that both electronic and hydrophobic properties were key factors controlling the inhibitory activity. nih.govacs.org

Descriptor TypeExample DescriptorInformation Encoded
ElectronicPartial Atomic ChargesDistribution of electrons, ability to form electrostatic interactions. nih.gov
HydrophobicLogP (Octanol-Water Partition Coefficient)Affinity for nonpolar vs. polar environments.
Steric/TopologicalMolecular Volume, Surface AreaSize and shape of the molecule. nih.gov
Model Statisticsr² (Coefficient of Determination)Measures how well the model fits the data (closer to 1 is better). nih.gov
Model StatisticsQ² (Cross-Validation Coefficient)Measures the predictive power of the model (closer to 1 is better). nih.gov

Development of 2D-QSAR Models for Activity Prediction

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. utm.myresearchgate.net For compounds like this compound, 2D-QSAR models are developed to predict their inhibitory activity against specific biological targets, such as enzymes implicated in disease.

The process begins with the collection of a dataset of molecules with known biological activities (e.g., IC₅₀ values), which are converted to a logarithmic scale (pIC₅₀) for the QSAR analysis. nih.gov The 2D structures of these molecules are then used to calculate a wide range of molecular descriptors, which are numerical values that characterize the topology, geometry, and electronic properties of the molecule. nih.govplos.org Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR model by identifying the most relevant descriptors that can predict the activity of the compounds. nih.gov

A robust 2D-QSAR model is characterized by strong statistical parameters. nih.gov For instance, in a study of carbamate derivatives, a reliable model was selected based on its high coefficient of determination (R²), adjusted R² (R²adj), and leave-one-out cross-validated R² (Q²cv). plos.org The predictive power of the model is further assessed through external validation using a test set of compounds that were not included in the model's development. nih.govplos.org A high regression coefficient for the test set (R²_Test_set) indicates that the model can accurately predict the activity of new, untested compounds. nih.govplos.org

Such models have successfully identified key descriptors influencing activity, for example, the Connolly Accessible Area and the percentage of hydrogen atoms were found to significantly affect the antiacetylcholinesterase activity of certain carbamate derivatives. nih.gov These insights guide the rational design of new derivatives with potentially enhanced potency. nih.gov

Table 1: Example of Statistical Parameters for a 2D-QSAR Model of Carbamate Derivatives

Statistical Parameter Value Description
0.81 The proportion of the variance in the dependent variable that is predictable from the independent variable(s).
R²adj 0.78 A modified version of R² that has been adjusted for the number of predictors in the model.
Q²cv 0.56 An indicator of the model's internal predictive ability, determined by cross-validation.
R²_Test_set 0.82 An indicator of the model's external predictive ability on an independent set of compounds.

Data derived from a representative QSAR study on carbamate inhibitors. plos.org

Pharmacophore Modeling for Key Interaction Features

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. mdpi.comnih.gov For this compound, this approach helps to understand the key interaction features required to bind to its biological target. The carbamate group itself is often considered a key pharmacophore element due to its chemical stability and ability to form crucial interactions within a target's binding site. hkd.hrnih.gov

A pharmacophore model is essentially a 3D map highlighting features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HC), and aromatic rings. mdpi.com These models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). researchgate.net Exclusion volumes can also be added to represent regions of steric hindrance within the binding pocket, preventing the mapping of compounds that would clash with the protein. nih.gov

In studies of related compounds, pharmacophore models have been crucial for identifying key interactions. For example, in the investigation of carbamate adducts binding to the GluR2 receptor, interactions with specific amino acid residues like Pro89, Thr91, and Arg96 were identified as critical. acs.orgnih.gov These models serve as templates for virtual screening of large chemical databases to find novel compounds with different chemical scaffolds but the same essential interaction features, potentially leading to the discovery of new and more potent inhibitors. nih.govarabjchem.org

In Silico Predictions of Bioreactivity and Metabolic Fate

Before advancing a compound like this compound to later stages of drug development, it is crucial to predict its potential behavior within a biological system. In silico tools provide an early assessment of a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity (T) properties, collectively known as ADMET profiling. nih.govnih.gov This computational screening helps to identify potential liabilities, allowing for early-stage modifications to improve the compound's drug-like properties. nih.govnih.gov

Assessment of Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate determines its ability to reach the target site in sufficient concentration and for an adequate duration. In silico models are widely used to predict key ADME properties for compounds like this compound. nih.govphcogj.com

Key predicted pharmacokinetic properties include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to estimate how well the compound is absorbed after oral administration. frontiersin.org Polar Surface Area (PSA) is another descriptor where values below 140 Ų are generally associated with better membrane permeability. frontiersin.org

Distribution: Lipophilicity, often expressed as logP, is a critical factor influencing a compound's distribution throughout the body. nih.gov Predictions also assess the likelihood of a compound crossing the blood-brain barrier and the extent of its binding to plasma proteins. mdpi.com

Metabolism: The metabolic stability of a compound is often predicted by its potential to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. researchgate.net

Excretion: While direct excretion prediction is complex, factors influencing it, such as water solubility, are commonly calculated.

Computational studies on various carbamate derivatives have shown that their pharmacokinetic properties can be effectively modulated by altering substituents on the molecule. nih.govnih.gov These predictions help prioritize compounds with the most promising drug-like profiles for further experimental testing. frontiersin.org

Table 2: Example of Predicted ADME Properties for a Carbamate Derivative

ADME Property Predicted Value/Class Significance
Gastrointestinal (GI) Absorption High Indicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeant No Suggests the compound is less likely to cause central nervous system side effects.
Caco-2 Permeability (logPapp) >0.90 High permeability across the intestinal cell model, indicating good absorption.
CYP2D6 Inhibitor No Low risk of drug-drug interactions involving this major metabolic enzyme.
Lipophilicity (AlogP98) < 5 Optimal lipophilicity, suggesting a good balance between solubility and permeability.

Data derived from representative in silico ADMET prediction studies. frontiersin.orgmdpi.comhamdard.edu.pk

Mutagenicity Potential Prediction

Assessing the potential of a new chemical entity to cause genetic mutations is a critical component of safety evaluation. nih.gov Computational toxicology provides tools to predict the mutagenicity of compounds like this compound early in the discovery process, reducing the reliance on animal testing. mdpi.com

These predictions are often based on identifying "structural alerts," which are specific chemical substructures known to be associated with mutagenicity. nih.gov For carbamates, the alkyl carbamate structure itself can be flagged as a potential alert in some predictive models. nih.govacs.org

In silico mutagenicity assessment typically involves a battery of models:

Rule-based systems (SAR models): These models, such as Toxtree, use a set of rules derived from known mutagenic compounds to identify structural alerts within the query molecule. nih.govacs.orgfoodpackagingforum.org

Statistics-based systems (QSAR models): These models use statistical correlations between structural features and experimental mutagenicity data (like the Ames test) to predict the likelihood of a compound being mutagenic. foodpackagingforum.org

For example, in silico screening of some chiral carbamate derivatives using Toxtree software identified structural alerts for the S. typhimurium Ames test. nih.govacs.org While the parent carbamate insecticides are often found to be non-mutagenic in bacterial assays, their nitroso derivatives can be potent mutagens. nih.gov These computational predictions provide a valuable preliminary risk assessment, guiding the selection of compounds with a lower likelihood of genotoxicity for further development. nih.govacs.org

Table 3: Example of In Silico Mutagenicity Predictions

Prediction Model Endpoint Result
Toxtree Ames Mutagenicity Structural alert fired (Alkyl carbamate)
Toxtree In vivo Micronucleus Assay Structural alert found
VEGA Consensus Ames Mutagenicity Non-mutagen
Sarah Nexus Ames Mutagenicity Non-mutagen

Results are representative of predictions for carbamate-containing compounds. nih.govacs.orgfoodpackagingforum.org

Advanced Analytical and Spectroscopic Characterization of Heterocyclyl Carbamate Derivatives

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including "Heterocyclyl carbamate (B1207046) derivative 1". This powerful technique provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectra reveal the chemical environment of protons within the molecule. For carbamate derivatives, characteristic signals can be observed. For instance, in related semicarbazide (B1199961) structures, protons of the CONH and NH groups typically appear as singlets in the downfield region of the spectrum, often between δ 8.92 and 10.54 ppm. acs.org The specific chemical shifts and coupling patterns of the protons in the heterocyclic and other substituent groups of "Heterocyclyl carbamate derivative 1" would provide definitive evidence of its precise structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the carbamate group is a key diagnostic signal, typically appearing in the range of δ 156.01 to 181.63 ppm in similar structures. acs.org The chemical shifts of the carbons within the heterocyclic ring system are also crucial for confirming its identity and substitution pattern.

Interactive Data Table: Representative NMR Data for Carbamate Derivatives

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HNH (Carbamate)8.0 - 10.5
¹HAromatic/Heterocyclic H 6.5 - 8.5
¹HAlkyl H adjacent to N2.5 - 4.0
¹³CC =O (Carbamate)150 - 170
¹³CAromatic/Heterocyclic C 100 - 150
¹³CAlkyl C 10 - 60

Mass Spectrometry (e.g., HRMS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound," both high-resolution mass spectrometry (HRMS) and electron ionization mass spectrometry (EI-MS) provide critical data for its characterization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of "this compound," which is essential for confirming its identity.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with a high-energy electron beam, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint that can be used to elucidate the structure of the compound. For heterocyclic compounds, the fragmentation often involves cleavage of the heterocyclic ring and loss of substituents. sci-hub.st In carbamates, characteristic fragmentation pathways include the loss of the carbamate side chain or cleavage of the ester or amide bond. clockss.org Analysis of these fragments helps to piece together the molecular structure.

Interactive Data Table: Expected Mass Spectrometry Fragments for a Hypothetical Heterocyclyl Carbamate

FragmentDescription
[M]+•Molecular Ion
[M - R-NCO]+•Loss of the isocyanate group
[Heterocycle-NH2]+•Formation of the amino-heterocycle
[R-O-CO]+Carbamate side-chain fragment

Vibrational Spectroscopy (e.g., IR, FTIR)

Vibrational spectroscopy, including Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy, is a key technique for identifying the functional groups present in "this compound." This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

For "this compound," the IR spectrum will exhibit characteristic absorption bands that confirm the presence of the carbamate functionality. Key vibrational modes include:

N-H stretching: A sharp or broad band in the region of 3200-3400 cm⁻¹ is indicative of the N-H bond in the carbamate group. acs.org

C=O stretching: A strong absorption band, typically in the range of 1680-1750 cm⁻¹, is a hallmark of the carbonyl group in the carbamate linkage. acs.orgclockss.org The exact position of this band can provide clues about the electronic environment of the carbamate.

C-O stretching: Bands associated with the C-O single bonds of the carbamate will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-N stretching: The C-N stretching vibration of the carbamate group also appears in the fingerprint region.

The presence and positions of absorption bands corresponding to the vibrations of the heterocyclic ring system will further corroborate the structure of the molecule. researchgate.net

Interactive Data Table: Key IR Absorption Frequencies for Carbamate Moieties

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
N-HStretching3200 - 3400
C=OStretching1680 - 1750
C-OStretching1000 - 1300
C-NStretching1250 - 1350

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org If a suitable single crystal of "this compound" can be grown, this technique can provide an unambiguous determination of its molecular structure.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms in the crystal lattice. The data obtained from X-ray diffraction allows for the calculation of bond lengths, bond angles, and torsional angles with high precision. This information is invaluable for understanding the molecule's conformation, stereochemistry, and potential intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net For complex heterocyclic structures, X-ray crystallography can definitively establish the relative and absolute stereochemistry, which is often challenging to determine by spectroscopic methods alone.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for the separation, purification, and analysis of "this compound." These methods exploit differences in the physical and chemical properties of the components in a mixture to achieve separation.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While the volatility of "this compound" would need to be considered, GC can be a valuable tool for assessing its purity. In some cases, derivatization may be necessary to increase the volatility of the analyte for GC analysis. osti.gov

The sample is vaporized and injected into a long, thin column. An inert carrier gas, such as helium or nitrogen, moves the vaporized sample through the column. The components of the mixture are separated based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile gas phase. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information, making it a powerful tool for the analysis of complex mixtures and the confirmation of the identity of the target compound. rsc.org

Liquid Chromatography Techniques (e.g., HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and its tandem mass spectrometry counterpart, LC-MS/MS, are indispensable tools for the analysis of heterocyclyl carbamate derivatives. These techniques offer high resolution and sensitivity for the separation, quantification, and identification of these compounds in various matrices.

In a typical HPLC analysis, a C18 reversed-phase column is often employed for the separation of carbamate derivatives. acs.org The mobile phase commonly consists of a gradient mixture of an aqueous component, often with an additive like formic acid to improve peak shape and ionization, and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov For instance, a gradient elution might start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute more hydrophobic compounds.

LC-MS/MS has become a primary method for the trace analysis of carbamate residues due to its superior sensitivity and specificity. acs.org This technique combines the separation power of liquid chromatography with the precise mass analysis of mass spectrometry. In LC-MS/MS, after the chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in the positive mode for carbamates. The protonated molecule is then selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target compound, even in complex samples. acs.orgnih.gov A characteristic fragmentation for many N-methyl carbamates involves the neutral loss of methyl isocyanate (CH₃NCO, -57 Da). nih.gov

Derivatization can also be employed to enhance the chromatographic properties or detection sensitivity of carbamates. For example, reaction with a reagent like heptafluorobutyric anhydride (B1165640) (HFBA) can create derivatives that are more amenable to certain types of detection. organic-chemistry.org

Table 1: Typical Liquid Chromatography Conditions for Carbamate Derivative Analysis

ParameterConditionPurpose
Column Reversed-phase C18 (e.g., 1.8 µm particle size)Separation based on hydrophobicity. nih.gov
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the mobile phase; acid improves peak shape and ionization. nih.gov
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic component of the mobile phase for elution of analytes. nih.gov
Elution Mode GradientAllows for the separation of compounds with a wide range of polarities. nih.gov
Detection (HPLC) UV Detector (e.g., 280 nm)General purpose detection for compounds with a chromophore. iaea.org
Detection (LC-MS/MS) ESI Positive Ion ModeEfficient ionization of carbamate compounds for mass analysis. nih.gov
MS/MS Transition MRM (Multiple Reaction Monitoring)Provides high selectivity and sensitivity for quantification. acs.org

Enzymatic Assay Methodologies for Activity Profiling

A widely used method to determine the inhibitory activity of carbamate derivatives against cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) is the colorimetric assay developed by Ellman. iaea.orgresearchgate.net This assay is based on the enzymatic hydrolysis of a substrate, typically acetylthiocholine (B1193921) (ATC) for AChE, by the enzyme. researchgate.net This reaction produces thiocholine (B1204863), which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). researchgate.netijpras.com

The intensity of the yellow color, which is directly proportional to the amount of TNB produced, is measured spectrophotometrically at a wavelength of 412 nm. researchgate.netijpras.com When an inhibitor like a heterocyclyl carbamate derivative is present, the activity of the cholinesterase is reduced, leading to a slower rate of color development. researchgate.net By comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited enzyme, the percentage of inhibition can be calculated. This method is simple, robust, and suitable for high-throughput screening of potential cholinesterase inhibitors. researchgate.net

Table 2: Components of a Typical Colorimetric Cholinesterase Inhibition Assay

ComponentRole in the Assay
Cholinesterase (AChE or BChE) The enzyme whose activity is being measured. researchgate.net
Substrate (e.g., Acetylthiocholine) Hydrolyzed by the enzyme to produce thiocholine. researchgate.net
Chromogen (DTNB) Reacts with thiocholine to produce a colored product. ijpras.com
Buffer Solution (e.g., Phosphate Buffer) Maintains a stable pH for the enzymatic reaction.
Inhibitor (Heterocyclyl Carbamate Derivative) The compound being tested for its ability to reduce enzyme activity. researchgate.net
Spectrophotometer Measures the absorbance of the colored product at 412 nm. researchgate.net

Spectrophotometric titration is a powerful technique used to study the interaction and complex formation between a ligand, such as a heterocyclyl carbamate derivative, and a metal ion. ijmr.net.in This method relies on monitoring changes in the UV-Visible absorption spectrum of the compound as a solution containing a biometal ion (e.g., Fe³⁺, Cu²⁺, Zn²⁺) is incrementally added. researchgate.net

The formation of a metal-ligand complex often results in a new absorption band or a shift in the wavelength of maximum absorbance (λmax) of the existing bands. researchgate.net By systematically varying the concentration of the metal ion while keeping the concentration of the carbamate derivative constant, one can observe these spectral changes. The absorbance is measured at a wavelength where the complex absorbs significantly, while the free ligand or metal ion has minimal absorbance. libretexts.org

Plotting the change in absorbance against the molar ratio of the metal to the ligand allows for the determination of the stoichiometry of the complex (i.e., the ratio in which the ligand and metal ion bind). ijpras.com Some carbamate derivatives have been shown to form complexes with metal ions like Fe³⁺, where the coordination can involve the amine and carboxylic group within the carbamate moiety. researchgate.net This analysis is crucial for understanding the potential of these compounds to interact with and possibly modulate the activity of metalloenzymes or affect metal ion homeostasis in biological systems.

Table 3: Illustrative Data from a Spectrophotometric Titration for Metal Complexation

Metal Ion Concentration (µM)Absorbance at λmax of Complex
00.050
100.150
200.250
300.350
400.450
500.500
600.505
700.510

Future Directions and Interdisciplinary Research Avenues for Heterocyclyl Carbamate Derivative 1

Innovations in Rational Design and Synthesis of New Analogues

The rational design of new analogues of Heterocyclyl carbamate (B1207046) derivative 1 will be pivotal in optimizing its pharmacological profile. This endeavor will lean heavily on computational chemistry and iterative synthesis to explore the structure-activity relationship (SAR).

Computational and SAR-driven Design: Molecular docking studies can provide insights into the binding interactions between Heterocyclyl carbamate derivative 1 and its putative biological targets. nih.govepa.gov These computational models will help in identifying key pharmacophoric features and guide the design of new analogues with enhanced potency and selectivity. Structure-activity relationship (SAR) analysis of a series of newly synthesized derivatives will be crucial. For instance, modifications to the heterocyclic ring or the carbamate linkage can be systematically explored to understand their impact on biological activity. epa.govnih.gov

Novel Synthesis Strategies: The synthesis of these new analogues will require innovative chemical methodologies. Modern strategies for heterocycle synthesis, such as cascade reactions, multicomponent reactions, and photoredox catalysis, can offer efficient and diverse routes to novel scaffolds. mdpi.com The synthesis of carbamate derivatives can also be optimized through methods like three-component coupling of amines, CO2, and alkyl halides, which provides a green and efficient approach. acs.org The development of solid-phase synthesis techniques could also accelerate the generation of a library of analogues for high-throughput screening. mdpi.com

Table 1: Illustrative Data for Rational Design of this compound Analogues This table presents hypothetical data to illustrate the process of rational drug design.

AnalogueModificationPredicted Binding Affinity (Kd, nM)In Vitro Potency (IC50, nM)
Derivative 1 (Parent)N/A50120
Analogue 1AMethyl group on heterocycle3585
Analogue 1BFluorine on phenyl ring45110
Analogue 1CReplacement of carbamate with urea (B33335)>500>1000

Integration of Omics Data with Computational Predictions for Mechanistic Elucidation

To unravel the precise mechanism of action of this compound, an integrated multi-omics approach will be indispensable. This involves combining genomics, transcriptomics, proteomics, and metabolomics data to construct a comprehensive picture of the cellular response to the compound.

Multi-Omics Profiling: By treating cell lines with this compound and performing transcriptomic and proteomic analyses, researchers can identify differentially expressed genes and proteins. longdom.orggmo-qpcr-analysis.info This can reveal the signaling pathways and cellular processes that are modulated by the compound. mdpi.com Metabolomic analysis can further provide insights into the metabolic reprogramming induced by the drug. mdpi.com

Computational Modeling and Network Biology: The vast datasets generated from omics studies can be integrated using computational tools and machine learning algorithms. mdpi.comnih.gov Network biology approaches can be used to construct interaction networks of the affected genes and proteins, helping to identify key hubs and modules that are central to the drug's mechanism. gmo-qpcr-analysis.info Such computational models can generate testable hypotheses about the drug's primary targets and off-target effects. nih.gov For instance, integrating transcriptomic data with mechanistic systems pharmacology models can enable virtual drug combination trials and predict patient-specific responses. nih.gov

Exploration of Polypharmacology and Multifunctional Target Engagement

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which posits that drugs often interact with multiple targets. This can lead to enhanced efficacy or unexpected side effects.

Identifying Multiple Targets: Investigating the polypharmacology of this compound is crucial. Kinase inhibitor screening panels, for example, can reveal a compound's activity across a wide range of kinases. nih.gov Many kinase inhibitors are known to be promiscuous, and their therapeutic effects are often a result of engaging multiple targets. nih.govmit.edu Given that many heterocyclic compounds are designed as kinase inhibitors, this is a particularly relevant avenue for exploration. nih.govelsevier.com

Rational Polypharmacology: The goal is to achieve rational polypharmacology, where a drug is designed to intentionally interact with multiple targets to achieve a synergistic therapeutic effect. biorxiv.org This is especially relevant for complex multifactorial diseases where targeting a single pathway may not be sufficient. nih.gov For this compound, this could involve designing analogues that not only inhibit a primary target but also modulate other relevant pathways to overcome resistance or enhance efficacy.

Development of Advanced in vitro Models for Activity Assessment

To better predict the in vivo efficacy of this compound, it is essential to move beyond traditional two-dimensional (2D) cell culture models.

Three-Dimensional (3D) Cell Cultures: 3D cell culture models, such as spheroids and organoids, more accurately mimic the in vivo microenvironment of tissues. nih.govmdpi.com These models can provide more realistic assessments of a drug's activity, as they recapitulate cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients that are absent in 2D cultures. mdpi.com The use of 3D models is becoming increasingly important for standardizing substance testing and drug development. upmbiomedicals.com

Organs-on-a-Chip: A further advancement is the use of organs-on-a-chip, which are microfluidic devices that simulate the physiology and function of human organs. wearecellix.comnih.gov These systems allow for the study of drug effects in a dynamic environment that mimics blood flow and mechanical cues. merckgroup.comfrontiersin.org An organ-on-a-chip model could be used to assess the pharmacokinetics and pharmacodynamics of this compound in a human-relevant system, potentially reducing the reliance on animal models. nih.govnih.gov

Q & A

Q. How can SAR studies resolve conflicting bioactivity data across heterocyclyl carbamate analogs?

  • Methodological Answer : Systematic SAR requires synthesizing analogs with incremental modifications (e.g., varying substituent positions) and testing them in parallel. Clustering analysis of IC50, LogP, and binding energies identifies critical substituents. Meta-analysis of published datasets (e.g., ChEMBL) contextualizes outliers .

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